5,5-Bis(methylsulfonyl)nonane

Description

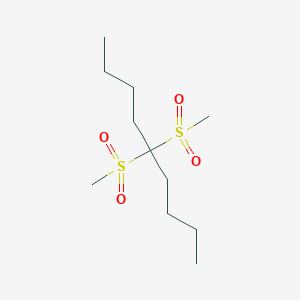

5,5-Bis(methylsulfonyl)nonane is a branched aliphatic compound characterized by two methylsulfonyl (–SO₂CH₃) groups symmetrically positioned at the fifth carbon of a nonane backbone. This structural arrangement confers unique physicochemical properties, including high polarity, thermal stability, and solubility in organic solvents like nonane (as observed in related sulfonyl-containing standards) . The compound is of interest in synthetic chemistry, particularly in the development of chiral ligands and catalytic systems, as evidenced by its structural analogs in bisoxazoline ligands .

Properties

CAS No. |

6331-28-8 |

|---|---|

Molecular Formula |

C11H24O4S2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

5,5-bis(methylsulfonyl)nonane |

InChI |

InChI=1S/C11H24O4S2/c1-5-7-9-11(10-8-6-2,16(3,12)13)17(4,14)15/h5-10H2,1-4H3 |

InChI Key |

HNRJARBRUMYZJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC)(S(=O)(=O)C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(methylsulfonyl)nonane typically involves the sulfonation of nonane derivatives. One common method is the reaction of nonane with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5,5-Bis(methylsulfonyl)nonane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted nonane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,5-Bis(methylsulfonyl)nonane is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the effects of sulfonyl groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, sulfonyl-containing compounds are known for their antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 5,5-Bis(methylsulfonyl)nonane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The pathways involved may include the inhibition of specific enzymes or the alteration of cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Bis(methylsulfonyl) Derivatives of Aliphatic Hydrocarbons

- 1,4-Bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane: This compound features sulfonyl groups attached to an aromatic piperidine backbone. Unlike 5,5-bis(methylsulfonyl)nonane, its rigid aromatic system enhances π-π stacking interactions, making it more suited for pharmaceutical applications .

- 5-[Bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6(1H,3H,5H)-trione: This pyrimidine derivative exhibits three methylsulfonyl groups, leading to a highly polar and hydrogen-bond-rich crystal structure. Its envelope conformation contrasts with the linear flexibility of this compound .

Sulfonyl-Containing Ligands

- (R,R)-1,1′-[5,5-Bis(4,5-dihydro-4-phenyloxazol-2-yl)nonane-1,9]bis-(1,2-dimethyl-1H-imidazole) diOTs: A chiral bisoxazoline ligand with a nonane backbone. The replacement of methylsulfonyl groups with oxazoline rings enhances its coordination capacity for transition metals, highlighting the trade-off between electronic (sulfonyl) and steric (oxazoline) effects in ligand design .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.